Cas no 79870-02-3 (Benzenamine, N-[bromo(4-chlorophenyl)ethenylidene]-)
![Benzenamine, N-[bromo(4-chlorophenyl)ethenylidene]- structure](https://www.kuujia.com/scimg/cas/79870-02-3x500.png)
79870-02-3 structure
Product name:Benzenamine, N-[bromo(4-chlorophenyl)ethenylidene]-
Benzenamine, N-[bromo(4-chlorophenyl)ethenylidene]- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-[bromo(4-chlorophenyl)ethenylidene]-
- 2-bromo-2-(4-chlorophenyl)-N-phenylethenimine
- 2-Bromo-2-(4-chlorophenyl)-N-phenylethen-1-imine
- DTXSID10508643
- 79870-02-3
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- Inchi: InChI=1S/C14H9BrClN/c15-14(11-6-8-12(16)9-7-11)10-17-13-4-2-1-3-5-13/h1-9H
- InChI Key: SJXLXJRSWAXMOC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)N=C=C(C2=CC=C(C=C2)Cl)Br
Computed Properties
- Exact Mass: 304.96069g/mol
- Monoisotopic Mass: 304.96069g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 12.4Ų
Benzenamine, N-[bromo(4-chlorophenyl)ethenylidene]- Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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